2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed and linked to the imidazole moiety. Finally, the pyrimidine ring is attached through an ether linkage. Each step requires specific reagents and conditions, such as:
Imidazole Derivative Preparation: This step may involve the use of glyoxal and ammonia to form the imidazole ring.
Piperidine Ring Construction: This step may involve cyclization reactions using appropriate amines and aldehydes.
Ether Linkage Formation: The final step involves the formation of an ether bond between the piperidine and pyrimidine rings, typically using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced piperidine derivatives .
Scientific Research Applications
2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-imidazol-3-ium-2-yl: A related imidazole derivative with similar chemical properties.
2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: Another imidazole-based compound with distinct reactivity.
Uniqueness
2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its combination of imidazole, piperidine, and pyrimidine moieties, which confer a diverse range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-11-17-13(10-18(11)2)23(20,21)19-8-3-5-12(9-19)22-14-15-6-4-7-16-14/h4,6-7,10,12H,3,5,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFFBHFCFGOHJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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